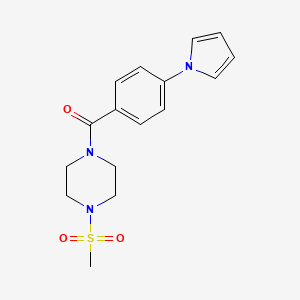
(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . The compound also contains a phenyl group and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization .Molecular Structure Analysis
The molecular structure of “(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone” can be analyzed using various spectroscopic techniques. For instance, 1H NMR can provide information about the types and number of hydrogen atoms in the molecule, while 13C NMR can provide information about the types and number of carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone” can be studied using various techniques. For example, electrochemical studies can provide information about the redox behavior of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone” can be determined using various analytical techniques. For instance, the compound’s molecular weight, solubility, melting point, boiling point, and spectral data can be obtained .科学的研究の応用
Anticancer Activity
Pyrrole derivatives have been extensively studied for their anticancer properties. The compound may act as a dihydrofolate reductase inhibitor , which is a common target for anticancer drugs . Additionally, it could function as a tyrosine kinase inhibitor or a cyclin-dependent kinase inhibitor , both of which are critical in the regulation of cell division and have implications in cancer treatment .
Antibacterial and Antitubercular Agents
The antibacterial activity of pyrrole derivatives makes them potential candidates for treating bacterial infections. Some derivatives have shown effectiveness against tuberculosis, which remains a significant global health challenge. The compound’s structure allows it to be used in the synthesis of molecules with potent in vitro antibacterial activity .
Electrochromic Materials
Conjugated polymers containing pyrrole units, like the one derived from this compound, exhibit electrochromic properties . These materials change color upon electrical stimulation, making them useful for applications such as smart windows , displays , and energy storage devices . The compound’s derivatives can be integrated into polymers that show reversible color changes with high optical contrast and efficiency .
Antimicrobial and Cytotoxic Agents
Derivatives of this compound have been evaluated for their antimicrobial properties, showing potential as agents against various pathogens. Moreover, their cytotoxicity against certain cell lines has been assessed, indicating possible use in targeted therapies for diseases where cell proliferation is an issue .
Anti-inflammatory and Anti-ulcer Drugs
The compound’s derivatives have been identified as potential lead compounds for the development of new anti-inflammatory and anti-ulcer drugs . Their molecular structure allows for interaction with biological targets that play a role in inflammation and gastric ulceration .
Synthesis of Polysubstituted Pyrroles
The compound serves as a precursor in the synthesis of polysubstituted pyrroles , which are challenging to prepare due to reactivity issues. These derivatives are valuable in various fields, including organic electronics , pharmaceuticals , and agrochemicals . The ability to synthesize such compounds opens up new avenues for material science and drug development .
将来の方向性
The future research directions for “(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone” could involve exploring its potential applications in various fields, such as medicine, materials science, and electronics . Further studies could also focus on optimizing its synthesis and improving its properties.
作用機序
Target of Action
The compound, also known as 1-methanesulfonyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine, is a derivative of pyrrole . Pyrrole derivatives have been known to target several key enzymes and receptors in the body. They have been reported to act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, and adenosine receptor antagonists . These targets play crucial roles in cell growth, proliferation, and signal transduction.
Mode of Action
The interaction of the compound with its targets leads to a variety of biochemical changes. As a dihydrofolate reductase inhibitor, it can interfere with the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids . As a tyrosine kinase inhibitor, it can disrupt signal transduction pathways, affecting cell growth and proliferation . As a cyclin-dependent kinase inhibitor, it can halt the cell cycle, preventing cell division . As an adenosine receptor antagonist, it can modulate various physiological processes, including inflammation and neurotransmission .
Biochemical Pathways
The compound’s action on these targets affects several biochemical pathways. The inhibition of dihydrofolate reductase disrupts the folate pathway, affecting DNA synthesis and cell division . The inhibition of tyrosine kinases and cyclin-dependent kinases disrupts signal transduction pathways, affecting cell growth and proliferation . The antagonism of adenosine receptors affects various physiological processes, including inflammation and neurotransmission .
Result of Action
The compound’s action on its targets and the resulting changes in biochemical pathways can lead to various molecular and cellular effects. These may include the inhibition of cell growth and division, the disruption of signal transduction pathways, and the modulation of physiological processes such as inflammation and neurotransmission . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .
特性
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23(21,22)19-12-10-18(11-13-19)16(20)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFOZVWDDPNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

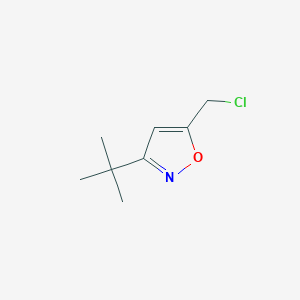
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2948930.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2948931.png)
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948933.png)
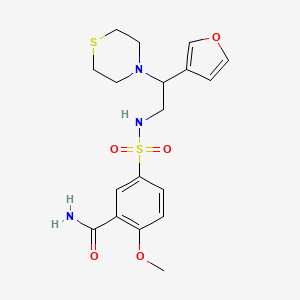


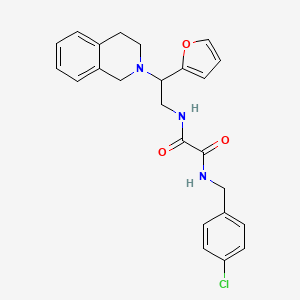
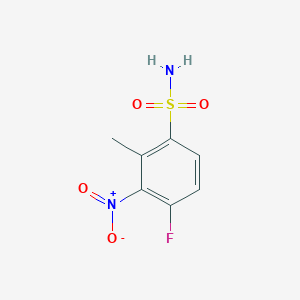
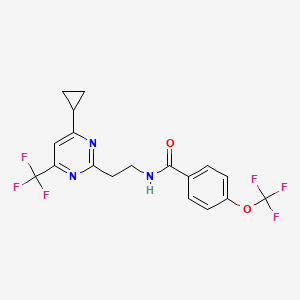
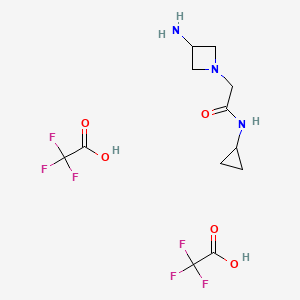
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2948950.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2948951.png)